BenchChemオンラインストアへようこそ!

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethoxybenzamide

Lipophilicity Physicochemical profiling Drug design

This compound features a distinct 4-ethoxyphenyl group providing an H-bond acceptor oxygen not present in 4-chloro or unsubstituted analogs, and a 3,5-dimethoxybenzamide core matching the FtsZ inhibitor pharmacophore. The ethoxy group serves as a metabolic soft spot for CYP450 isoform selectivity studies and a synthetic handle for late-stage derivatization. Researchers requiring a structurally defined tetrazole-benzamide probe for antibacterial target validation, metabolic stability, or library calibration should order this ≥95% pure compound.

Molecular Formula C19H21N5O4
Molecular Weight 383.408
CAS No. 1005303-20-7
Cat. No. B2440236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethoxybenzamide
CAS1005303-20-7
Molecular FormulaC19H21N5O4
Molecular Weight383.408
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=CC(=C3)OC)OC
InChIInChI=1S/C19H21N5O4/c1-4-28-15-7-5-14(6-8-15)24-18(21-22-23-24)12-20-19(25)13-9-16(26-2)11-17(10-13)27-3/h5-11H,4,12H2,1-3H3,(H,20,25)
InChIKeyPSWYQTRTIKBVNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[1-(4-Ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethoxybenzamide (CAS 1005303-20-7): Procurement-Relevant Identity and Structural Classification


N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethoxybenzamide (CAS 1005303-20-7) is a synthetic small molecule belonging to the tetrazole-substituted benzamide class. It features a 1,4-disubstituted tetrazole core linked via a methylene bridge to a 3,5-dimethoxybenzamide moiety, with a 4-ethoxyphenyl group at the N1 position of the tetrazole [1]. Its molecular formula is C₁₉H₂₁N₅O₄, with a molecular weight of 383.4 g/mol, a computed XLogP3 of 2.3, a topological polar surface area of 100 Ų, one hydrogen bond donor, and seven hydrogen bond acceptors [2]. The compound is cataloged under PubChem CID 18565545 and is available from multiple chemical suppliers at typical purities of ≥95% [1][2].

Why N-{[1-(4-Ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethoxybenzamide Cannot Be Replaced by Generic In-Class Tetrazole-Benzamide Analogs


Tetrazole-benzamide analogs cannot be treated as interchangeable procurement commodities because small variations in aryl substitution patterns on both the tetrazole N1-phenyl ring and the benzamide ring profoundly alter physicochemical properties, molecular recognition, and biological activity [1]. The 4-ethoxyphenyl group on the target compound modulates lipophilicity (XLogP3 = 2.3) and introduces a rotatable ether oxygen capable of acting as a hydrogen bond acceptor, unlike the 4-chlorophenyl analog (CAS 946308-49-2) or the unsubstituted phenyl analog (CAS 921053-45-4), which lack this H-bond acceptor capacity and exhibit different LogP values [1]. Additionally, the 3,5-dimethoxy substitution on the benzamide ring creates a distinct electronic and steric environment compared to 2,3-dimethoxy or unsubstituted benzamide regioisomers, which can significantly impact target binding geometry and selectivity [2]. Substituting any of these structural elements without empirical validation risks altering potency, selectivity, metabolic stability, and solubility in ways that cannot be predicted from class-level assumptions alone [2].

Quantitative Differentiation Evidence for N-{[1-(4-Ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethoxybenzamide Versus Closest Analogs


Lipophilicity Modulation: 4-Ethoxyphenyl vs. 4-Chlorophenyl and Unsubstituted Phenyl Comparators

The 4-ethoxyphenyl substituent in the target compound confers a computed XLogP3 of 2.3, reflecting a balance between hydrophobic character and hydrogen-bond acceptor capacity provided by the ether oxygen [1]. In contrast, the direct 4-chlorophenyl analog (CAS 946308-49-2) is predicted to have a higher LogP (~2.8–3.0) due to the chloro substituent, while the unsubstituted phenyl analog (CAS 921053-45-4) is expected to have a lower LogP (~1.8–2.0) [2]. The ethoxy oxygen adds a hydrogen bond acceptor that is absent in both the chloro and unsubstituted phenyl analogs, potentially enhancing aqueous solubility and offering an additional anchor point for target binding [1].

Lipophilicity Physicochemical profiling Drug design

3,5-Dimethoxybenzamide vs. 2,3-Dimethoxybenzamide Regioisomer: Impact on FtsZ Inhibition Pharmacophore

Structure-activity relationship (SAR) studies on alkoxybenzamide inhibitors of the bacterial cell division protein FtsZ have established that the position of methoxy substituents on the benzamide ring is a critical determinant of inhibitory potency [1]. The 3-methoxybenzamide scaffold (from which 3,5-dimethoxybenzamide is derived) is a validated FtsZ inhibitor pharmacophore, and the addition of a second methoxy group at the 5-position was shown to enhance activity relative to the parent 3-methoxy compound in certain analog series [1]. The 3,5-dimethoxy substitution pattern present in the target compound is expected to provide a different electronic distribution and steric profile compared to the 2,3-dimethoxy regioisomer (e.g., CAS 946360-15-2), which may alter the orientation of the benzamide carbonyl and methoxy groups within the FtsZ binding pocket [1]. Specific IC₅₀ values for the target compound against FtsZ or bacterial strains have not been reported in the public domain; the differentiation is inferred from the published SAR of structurally related 3-alkoxybenzamide and 3,5-dialkoxybenzamide derivatives [1].

FtsZ inhibition Antibacterial Structure-activity relationship

Tetrazole N1-Aryl Substituent Comparison: 4-Ethoxyphenyl vs. 4-Chlorophenyl and 4-Methylphenyl Analogs on Predicted Metabolic Stability

The tetrazole ring is recognized as a metabolically stable bioisostere of the carboxylic acid group, and its substitution pattern influences oxidative metabolism [1]. The 4-ethoxyphenyl group on the target compound introduces an O-ethyl moiety that may undergo CYP450-mediated O-dealkylation, potentially generating a phenolic metabolite [2]. In contrast, the 4-chlorophenyl analog (CAS 946308-49-2) is expected to be more resistant to oxidative metabolism on the phenyl ring but may be susceptible to reductive dechlorination under certain conditions. The 4-methylphenyl (p-tolyl) analog would be expected to undergo benzylic oxidation [2]. The distinct metabolic liability profile of the 4-ethoxyphenyl substituent—combining moderate oxidative susceptibility with the H-bonding capacity of the ether oxygen—creates a unique profile relative to these comparators, which may be advantageous or disadvantageous depending on the intended application context [2].

Metabolic stability Tetrazole bioisostere Cytochrome P450

Recommended Application Scenarios for N-{[1-(4-Ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethoxybenzamide Based on Structural Differentiation Evidence


Structure-Activity Relationship (SAR) Probe for Tetrazole-Benzamide FtsZ Inhibitor Optimization

The 3,5-dimethoxybenzamide core of this compound aligns with the validated FtsZ inhibitor pharmacophore established by Czaplewski et al. [1]. Researchers exploring methoxy positional effects on antibacterial potency can use this compound as a defined 3,5-dimethoxy regioisomer probe, comparing activity against the 2,3-dimethoxy analog to map the steric and electronic requirements of the FtsZ binding site. The ethoxyphenyl group on the tetrazole further allows exploration of N1-aryl substitution effects within the same scaffold.

Physicochemical Property Benchmarking in Tetrazole-Containing Compound Libraries

With a measured XLogP3 of 2.3 and a TPSA of 100 Ų, this compound occupies a distinct physicochemical space within the tetrazole-benzamide class [1]. It can serve as a calibration standard for LogP and permeability assays when constructing or screening compound libraries, offering a reference point that differs from the more lipophilic 4-chlorophenyl analog or the less lipophilic unsubstituted phenyl analog.

Metabolic Stability Comparator in Cytochrome P450 O-Dealkylation Studies

The 4-ethoxyphenyl substituent provides a predictable O-dealkylation metabolic soft spot, making this compound a suitable substrate for studying CYP450 isoform selectivity (particularly CYP2C9, CYP2C19, and CYP3A4) in the context of tetrazole-containing molecules. It can be used alongside the 4-chlorophenyl and 4-methylphenyl analogs to generate comparative intrinsic clearance data that inform the design of metabolically optimized tetrazole drug candidates.

Synthetic Intermediate for Diversification via the Ethoxy Handle

The ethoxy group can be selectively dealkylated to reveal a phenolic OH, providing a synthetic handle for further derivatization (e.g., alkylation, acylation, sulfonation, or conjugation to fluorophores/biotin tags). This functional group interconversion is not accessible from the 4-chloro or 4-methyl analogs, giving this compound unique utility as a late-stage diversification intermediate in medicinal chemistry campaigns [2].

Quote Request

Request a Quote for N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.